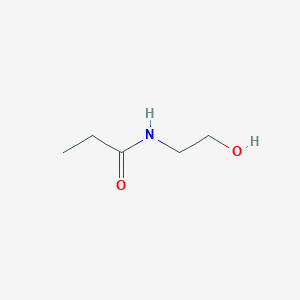

N-(2-Hydroxyethyl)propionamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6001. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydroxyethyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-2-5(8)6-3-4-7/h7H,2-4H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKLTNAIFDFUDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066350 | |

| Record name | Propanamide, N-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18266-55-2 | |

| Record name | N-(2-Hydroxyethyl)propionamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18266-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionylaminoethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018266552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanamide, N-(2-hydroxyethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanamide, N-(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanamide, N-(2-hydroxyethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-hydroxyethyl)propionamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPIONYLAMINOETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM7KQV2OEE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(2-Hydroxyethyl)propionamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Hydroxyethyl)propionamide is a chemical compound of interest in various research and development applications. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and visualizations of its chemical structure and reaction pathways. All quantitative data is presented in structured tables for ease of comparison, and experimental methodologies are described to facilitate replication.

Chemical and Physical Properties

This compound, also known as N-propionylethanolamine, is a stable, colorless to light yellow liquid at room temperature.[1] It is soluble in water.[1]

Identification

| Identifier | Value |

| IUPAC Name | N-(2-hydroxyethyl)propanamide |

| CAS Number | 18266-55-2[2] |

| Molecular Formula | C5H11NO2[2][3] |

| Synonyms | N-Propionylethanolamine, beta-Hydroxyethylpropionamide[2] |

| InChI | InChI=1S/C5H11NO2/c1-2-5(8)6-3-4-7/h7H,2-4H2,1H3,(H,6,8)[1] |

| SMILES | CCC(=O)NCCO[1] |

Physicochemical Data

| Property | Value |

| Molecular Weight | 117.15 g/mol [1] |

| Appearance | Colorless to light yellow, clear liquid[1] |

| Boiling Point | 203 °C at 10 mmHg[1] |

| Density | 1.07 g/cm³ |

| Refractive Index | 1.4690-1.4720 |

| Solubility | Soluble in water[1] |

| Purity (typical) | >97.0% (GC)[1] |

Experimental Protocols

Synthesis of this compound

A plausible and common method for the synthesis of this compound is the acylation of ethanolamine with a propionic acid derivative, such as propionic anhydride or propionyl chloride. The following protocol is a generalized procedure based on standard amidation reactions.

Materials:

-

Ethanolamine

-

Propionic anhydride

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethanolamine (1.0 molar equivalent) in the anhydrous solvent under an inert atmosphere.

-

Cool the flask in an ice bath.

-

Slowly add propionic anhydride (1.0 molar equivalent), dissolved in the anhydrous solvent, dropwise to the stirred ethanolamine solution. Maintain the reaction temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours to ensure the reaction goes to completion.

-

Quench the reaction by slowly adding a saturated sodium bicarbonate solution to neutralize any unreacted propionic anhydride and the propionic acid byproduct.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Analytical Methods

2.2.1. High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[2]

-

Column: C18 reverse-phase column

-

Mobile Phase: A gradient of acetonitrile and water. For Mass-Spec compatibility, formic acid can be used as an additive.[2]

-

Detection: UV detector at a suitable wavelength (e.g., 210 nm) or a mass spectrometer.

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the identification and purity assessment of this compound.[1]

-

Column: A polar capillary column is recommended.

-

Carrier Gas: Helium

-

Injection Mode: Split/splitless

-

Temperature Program: An initial temperature of 60°C, ramped to 250°C.

-

MS Detection: Electron ionization (EI) with a full scan range.

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of this compound.[1]

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Expected signals would include a triplet for the methyl protons, a quartet for the methylene protons adjacent to the carbonyl group, and two triplets for the methylene protons of the hydroxyethyl group, along with signals for the NH and OH protons.

-

¹³C NMR: Expected signals would include a peak for the carbonyl carbon, and distinct signals for the other four carbon atoms in the molecule.

2.2.4. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups in this compound.

-

Expected Absorptions:

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Synthesis Workflow

Caption: Generalized workflow for the synthesis of this compound.

Analytical Workflow

Caption: Analytical workflow for the characterization of this compound.

Signaling Pathways

Currently, there is no scientific literature available that describes the involvement of this compound in any biological signaling pathways. Its primary applications are anticipated to be in chemical synthesis and materials science rather than as a bioactive molecule.

Conclusion

This technical guide has summarized the key chemical properties, a plausible synthesis protocol, and analytical methodologies for this compound. The provided data and visualizations serve as a valuable resource for researchers and professionals working with this compound. Further research may explore its potential applications in various fields.

References

N-(2-Hydroxyethyl)propionamide: A Technical Guide for Scientific Professionals

CAS Number: 18266-55-2 Synonyms: N-Propionylethanolamine, Hydroxyethylpropionamide

This technical guide provides a comprehensive overview of N-(2-Hydroxyethyl)propionamide, a chemical compound of interest in various scientific and industrial applications. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, synthesis, analysis, and current understanding of its applications.

Core Properties and Specifications

This compound is a clear, colorless to light yellow liquid at room temperature. Its chemical structure features a propionamide group linked to a hydroxyethyl chain, rendering it soluble in water.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 18266-55-2 | |

| Molecular Formula | C₅H₁₁NO₂ | [1] |

| Molecular Weight | 117.15 g/mol | [1] |

| Appearance | Colorless to Light yellow to Light orange clear liquid | |

| Boiling Point | 203 °C / 10 mmHg | |

| Density | 1.07 g/cm³ | |

| Refractive Index | 1.47 | |

| Flash Point | 145 °C | |

| Water Solubility | Soluble | |

| Purity (typical) | >97.0% (GC) |

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for this compound are not extensively published in peer-reviewed literature, its synthesis can be logically derived from standard amidation reactions. The most probable synthetic routes involve the reaction of ethanolamine with either a propionic acid derivative or an ester.

Proposed Synthesis Routes

Two primary methods are proposed for the synthesis of this compound:

-

Direct Amidation of Propionic Acid with Ethanolamine: This method involves the direct reaction between propionic acid and ethanolamine, typically at elevated temperatures to drive off the water formed as a byproduct, thus pushing the reaction to completion. An acid catalyst may be employed.

-

Aminolysis of an Ethyl Propionate with Ethanolamine: This route involves the reaction of an ester, such as ethyl propionate, with ethanolamine. This reaction can often be performed under milder conditions than direct amidation.

A general workflow for the synthesis of this compound is depicted in the diagram below.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Aminolysis of Ethyl Propionate

The following is a generalized, hypothetical protocol based on standard laboratory procedures for amide synthesis. Researchers should optimize these conditions for their specific equipment and purity requirements.

Materials:

-

Ethyl propionate

-

Ethanolamine

-

Anhydrous solvent (e.g., Toluene or Xylene, optional)

-

Dean-Stark apparatus (if using a solvent to remove ethanol)

-

Reaction flask, condenser, heating mantle, and magnetic stirrer

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add equimolar amounts of ethyl propionate and ethanolamine.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of reactants and the formation of the product.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation to remove any unreacted starting materials and byproducts, yielding pure this compound.

Applications and Uses

The known applications of this compound are primarily as a chemical intermediate in the synthesis of more complex molecules.

-

Polymer Chemistry: A significant application is in the production of the water-soluble azo polymerization initiator, 2,2'-Azobis[2-methyl-N-(2-hydroxyethyl)propionamide] (sold under trade names like VA-086).[2] This initiator is used in the polymerization of monomers like acrylamide and as a curing agent for various resins.[2] The hydroxyl group on the this compound moiety imparts desirable solubility characteristics to the final initiator.

-

Chemical Synthesis: As a bifunctional molecule (containing both an amide and a hydroxyl group), it serves as a versatile building block in organic synthesis.

Currently, there is a lack of published literature detailing its direct use in drug development or as a standalone active pharmaceutical ingredient.

Biological Activity and Toxicology

As of the date of this document, there is no specific toxicological or pharmacological data available in the public domain for this compound. Its biological effects have not been thoroughly investigated. Therefore, researchers should handle this compound with the standard care and personal protective equipment appropriate for novel chemical entities.

Analytical and Characterization Methods

The purity and identity of this compound can be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[3]

Typical HPLC Conditions:

| Parameter | Condition |

| Column | Reverse-phase C18 (e.g., Newcrom R1) |

| Mobile Phase | Acetonitrile and water, with an acid modifier like phosphoric acid or formic acid (for MS compatibility).[3] |

| Detection | UV |

| Application | Purity assessment, pharmacokinetic studies, and preparative separation for impurity isolation.[3] |

The workflow for a typical HPLC analysis is outlined below.

Caption: A simplified workflow for the HPLC analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) is a powerful tool for the structural confirmation of this compound. The expected signals in the ¹H NMR spectrum would correspond to the protons of the ethyl group of the propionamide moiety and the two methylene groups of the hydroxyethyl chain.[4]

Conclusion

This compound is a chemical compound with established physicochemical properties and defined analytical methodologies for its characterization. Its primary documented application lies in the field of polymer chemistry as a precursor to a water-soluble azo initiator. While its potential as a versatile chemical building block is evident from its structure, there is a significant gap in the literature regarding its biological activity and toxicological profile. Further research is warranted to explore these aspects and potentially uncover new applications in fields such as materials science and drug development.

References

- 1. This compound | 18266-55-2 [chemicalbook.com]

- 2. VA-086;(2,2-Azobis[2-methoxy-N-(2-hydroxy ethyl) propinamide) CAS-no-61551-69-7 - Career Henan Chemical Co. [coreychem.com]

- 3. Propanamide, N-(2-hydroxyethyl)- | SIELC Technologies [sielc.com]

- 4. This compound(18266-55-2) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure of N-Propionylethanolamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Propionylethanolamine, systematically known as N-(2-hydroxyethyl)propanamide, is a member of the N-acylethanolamine (NAE) family of lipid signaling molecules. While less studied than its longer-chain counterparts like anandamide and oleoylethanolamide, N-propionylethanolamine holds potential for unique biological activities and therapeutic applications. This technical guide provides a comprehensive overview of the molecular structure of N-propionylethanolamine, including its chemical identity, physicochemical properties, and spectroscopic signature. Furthermore, it delves into the broader context of NAE biosynthesis and signaling, offering insights into the potential biological roles and experimental considerations for this specific short-chain NAE.

Molecular Identity and Structure

N-Propionylethanolamine is an amide formed from the condensation of propionic acid and ethanolamine. Its molecular structure is characterized by a short propionyl acyl chain attached to the nitrogen atom of an ethanolamine backbone.

Table 1: Chemical Identifiers for N-Propionylethanolamine

| Identifier | Value |

| Systematic Name | N-(2-hydroxyethyl)propanamide |

| Common Name | N-Propionylethanolamine |

| CAS Number | 18266-55-2[1] |

| Molecular Formula | C₅H₁₁NO₂ |

| Molecular Weight | 117.15 g/mol |

| SMILES | CCC(=O)NCCO |

| InChI | InChI=1S/C5H11NO2/c1-2-5(8)6-3-4-7/h7H,2-4H2,1H3,(H,6,8)[2] |

| InChIKey | GQKLTNAIFDFUDN-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physicochemical properties of N-propionylethanolamine are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

Table 2: Physicochemical Data for N-Propionylethanolamine

| Property | Value | Source |

| Melting Point | 46-48 °C | ChemicalBook[3] |

| Boiling Point | 203 °C at 10 mmHg | ChemicalBook[3] |

| Water Solubility | Soluble | ChemicalBook[3] |

| logP (Predicted) | -0.852 | SIELC Technologies[4] |

| pKa (Predicted) | 14.49 ± 0.10 | ChemicalBook[3] |

Spectroscopic Analysis

Spectroscopic data is essential for the unambiguous identification and characterization of N-propionylethanolamine.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of N-propionylethanolamine provides information about the chemical environment of its hydrogen atoms. The spectrum is characterized by distinct signals corresponding to the ethyl group of the propionyl moiety and the two methylene groups of the ethanolamine backbone. A representative ¹H NMR spectrum is available from ChemicalBook.[2]

Table 3: Predicted ¹H NMR Chemical Shifts for N-Propionylethanolamine

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (propionyl) | ~1.1 | Triplet | 3H |

| CH₂ (propionyl) | ~2.2 | Quartet | 2H |

| N-CH₂ | ~3.4 | Triplet | 2H |

| O-CH₂ | ~3.7 | Triplet | 2H |

| OH | Variable | Singlet (broad) | 1H |

| NH | Variable | Singlet (broad) | 1H |

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number and types of carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts for N-Propionylethanolamine

| Carbon | Chemical Shift (ppm) |

| CH₃ (propionyl) | ~10 |

| CH₂ (propionyl) | ~30 |

| N-CH₂ | ~42 |

| O-CH₂ | ~61 |

| C=O (amide) | ~175 |

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of N-propionylethanolamine displays characteristic absorption bands corresponding to its functional groups.

Table 5: Characteristic IR Absorption Bands for N-Propionylethanolamine

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3500-3200 | Strong, Broad |

| N-H stretch (amide) | 3400-3250 | Medium |

| C-H stretch (alkane) | 2950-2850 | Medium to Strong |

| C=O stretch (amide I) | 1690-1630 | Strong |

| N-H bend (amide II) | 1550-1510 | Medium |

| C-N stretch | 1400-1000 | Medium |

| C-O stretch | 1260-1000 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The fragmentation of N-propionylethanolamine upon ionization is expected to involve cleavage of the amide bond and the alkyl chain.

Table 6: Expected Key Fragments in the Mass Spectrum of N-Propionylethanolamine

| m/z | Fragment Ion | Description |

| 117 | [C₅H₁₁NO₂]⁺ | Molecular Ion (M⁺) |

| 100 | [M - OH]⁺ | Loss of hydroxyl radical |

| 88 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 74 | [CH₂=NH-CH₂CH₂OH]⁺ | McLafferty rearrangement product |

| 57 | [CH₃CH₂CO]⁺ | Propionyl cation |

| 44 | [HOCH₂CH₂]⁺ | Hydroxyethyl cation |

Synthesis and Experimental Protocols

N-propionylethanolamine can be synthesized through the acylation of ethanolamine with propionyl chloride or propionic anhydride. A general experimental protocol is provided below.

Synthesis of N-(2-hydroxyethyl)propanamide

Materials:

-

Ethanolamine

-

Propionyl chloride

-

Triethylamine or other suitable base

-

Anhydrous diethyl ether or other suitable solvent

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Protocol:

-

Dissolve ethanolamine in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cool the mixture in an ice bath.

-

Add triethylamine to the solution.

-

Slowly add a solution of propionyl chloride in anhydrous diethyl ether dropwise to the stirred mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with dilute sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or distillation to yield pure N-(2-hydroxyethyl)propanamide.

Biological Context and Signaling Pathways

N-acylethanolamines (NAEs) are a class of lipid signaling molecules involved in a wide range of physiological processes, including inflammation, pain, and energy metabolism.[5][6][7] They are biosynthesized from N-acyl-phosphatidylethanolamines (NAPEs) through the action of phospholipase D.[7]

The biological effects of NAEs are often mediated by specific receptors, such as cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptors (PPARs).[5][7] While the specific biological activity and receptor targets of N-propionylethanolamine are not well-documented, its structural similarity to other bioactive NAEs suggests it may play a role in similar signaling pathways. The shorter acyl chain length compared to well-studied NAEs like anandamide (C20:4) and oleoylethanolamide (C18:1) may confer distinct receptor affinities and metabolic stability.

Potential Signaling Pathways

The following diagram illustrates the general biosynthetic and signaling pathway for N-acylethanolamines, providing a framework for investigating the specific role of N-propionylethanolamine.

Caption: General Biosynthesis and Signaling Pathway of N-Acylethanolamines.

Experimental Workflow for Biological Investigation

To elucidate the biological function of N-propionylethanolamine, a systematic experimental approach is required. The following workflow outlines key experimental stages.

Caption: Experimental Workflow for Investigating the Biological Activity of N-Propionylethanolamine.

Conclusion

N-Propionylethanolamine represents an under-explored member of the N-acylethanolamine family. This technical guide provides a foundational understanding of its molecular structure and properties, which is essential for its synthesis, identification, and further investigation. The provided frameworks for understanding its potential biological roles and for designing experimental workflows are intended to facilitate future research into the unique physiological functions and therapeutic potential of this short-chain lipid mediator. Further studies are warranted to fully characterize its spectroscopic properties, delineate its specific biological targets and signaling pathways, and explore its efficacy in relevant disease models.

References

- 1. The N-acylethanolamine-mediated regulatory pathway in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-(2-HYDROXYETHYL)PROPIONAMIDE(18266-55-2) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Propanamide, N-(2-hydroxyethyl)- | SIELC Technologies [sielc.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-(2-Hydroxyethyl)propionamide

This technical guide provides a comprehensive overview of the primary synthesis pathways for N-(2-Hydroxyethyl)propionamide, a valuable chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction

This compound is a chemical compound with potential applications in various fields, including as a building block in the synthesis of more complex molecules. Its structure, featuring both an amide and a hydroxyl group, allows for a range of subsequent chemical modifications. This guide details the most common and effective methods for its preparation in a laboratory setting.

Core Synthesis Pathways

The synthesis of this compound primarily revolves around the formation of an amide bond between a propionyl group and ethanolamine. The three main strategies to achieve this are:

-

Direct Amidation of Propionic Acid with Ethanolamine: This is the most atom-economical approach, directly reacting propionic acid with ethanolamine. The primary challenge is the removal of the water byproduct to drive the reaction to completion. This can be achieved through thermal means, often requiring high temperatures, or through the use of catalysts.

-

Aminolysis of an Ethyl Propionate with Ethanolamine: This method involves the reaction of an ester, such as ethyl propionate, with ethanolamine. The reaction is typically driven by the removal of the alcohol byproduct (ethanol). This pathway can often be performed under milder conditions compared to direct amidation.

-

Acylation of Ethanolamine with Propionyl Chloride: This is a highly efficient method that involves the reaction of a highly reactive acid chloride with ethanolamine. The reaction is typically fast and proceeds to high yields at low temperatures. However, it generates a stoichiometric amount of acidic byproduct (HCl), which needs to be neutralized.

The logical relationship between these pathways starting from propionic acid is illustrated in the diagram below.

Data Presentation: Comparison of Synthesis Pathways

The following table summarizes the key quantitative data associated with the different synthesis pathways. The data is compiled from literature on analogous reactions where specific data for this compound is not available.

| Parameter | Direct Amidation | Aminolysis of Ester | Acylation with Acid Chloride |

| Starting Materials | Propionic Acid, Ethanolamine | Ethyl Propionate, Ethanolamine | Propionyl Chloride, Ethanolamine |

| Typical Reaction Temp. | 140-180 °C | 25-80 °C | 0-25 °C |

| Typical Reaction Time | 2-24 hours | 2-24 hours | 1-4 hours |

| Catalyst/Reagent | None, Boric Acid, or other catalysts | Lipase (optional) | Triethylamine or other base |

| Reported Yields (Analogous Reactions) | 60-95% | 41-98%[1] | >90%[2] |

| Byproducts | Water | Ethanol | Triethylamine Hydrochloride |

| Key Advantages | Atom economical, fewer steps | Milder reaction conditions | High yield, fast reaction |

| Key Disadvantages | High temperatures, potential side reactions | Slower reaction times | Use of corrosive reagent, waste generation |

Experimental Protocols

This section provides detailed methodologies for the key synthesis pathways.

Pathway 1: Direct Catalytic Amidation of Propionic Acid with Ethanolamine

This protocol is based on general procedures for the direct amidation of carboxylic acids with amines.

Materials:

-

Propionic acid

-

Ethanolamine

-

Boric acid (catalyst, optional)

-

Toluene (or another suitable solvent for azeotropic water removal)

-

Standard laboratory glassware, including a round-bottom flask, Dean-Stark apparatus, and reflux condenser

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and reflux condenser, add propionic acid (1.0 eq), ethanolamine (1.0-1.2 eq), and a catalytic amount of boric acid (e.g., 5 mol%).

-

Add a suitable solvent such as toluene to facilitate azeotropic removal of water.

-

Heat the reaction mixture to reflux. The water generated during the reaction will be collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by observing the amount of water collected and/or by thin-layer chromatography (TLC).

-

Once the reaction is complete (no more water is evolved or starting materials are consumed), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

Pathway 2: Aminolysis of Ethyl Propionate with Ethanolamine

This method can be performed with or without a catalyst. An enzymatic catalyst can offer high selectivity.[1]

Materials:

-

Ethyl propionate

-

Ethanolamine

-

Immobilized Candida antarctica lipase (Novozyme 435) (optional)

-

Anhydrous solvent (e.g., acetonitrile or n-hexane, optional)

Procedure:

-

In a round-bottom flask, combine ethyl propionate (1.0 eq) and ethanolamine (1.0-1.5 eq). The reaction can be run neat or in a suitable solvent.

-

If using an enzymatic catalyst, add immobilized lipase (e.g., Novozyme 435).

-

Stir the mixture at a temperature ranging from room temperature to 80°C. The optimal temperature will depend on whether a catalyst is used and the desired reaction rate.

-

Monitor the reaction progress by TLC or GC-MS until the ethyl propionate is consumed.

-

Upon completion, if an enzyme was used, remove it by filtration.

-

Remove the solvent (if any) and the ethanol byproduct under reduced pressure.

-

Purify the resulting this compound by vacuum distillation.

Pathway 3: Acylation of Ethanolamine with Propionyl Chloride

This is a rapid and high-yielding method based on the Schotten-Baumann reaction conditions.

Materials:

-

Ethanolamine

-

Propionyl chloride[2]

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (or another suitable aprotic solvent)

-

Standard laboratory glassware

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve ethanolamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add propionyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C. A precipitate of triethylamine hydrochloride will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction by TLC to confirm the consumption of ethanolamine.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by vacuum distillation or flash column chromatography.

Conclusion

The synthesis of this compound can be effectively achieved through several well-established chemical transformations. The choice of the optimal pathway depends on factors such as the desired scale of the reaction, the availability of starting materials, and the importance of factors like atom economy and reaction conditions. For high-yield and rapid synthesis on a laboratory scale, the acylation of ethanolamine with propionyl chloride is often preferred. For a more environmentally friendly and atom-economical approach, direct catalytic amidation presents a viable, albeit more challenging, alternative. The aminolysis of an ester provides a middle ground with milder conditions than direct amidation. This guide provides the necessary foundational information for researchers to select and implement the most suitable synthetic strategy for their specific needs.

References

An In-depth Technical Guide to the Physical Properties of N-(2-Hydroxyethyl)propionamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxyethyl)propionamide, also known as N-Propionylethanolamine, is a chemical compound of interest in various scientific and industrial fields. Its bifunctional nature, possessing both a hydroxyl and an amide group, imparts specific physical and chemical characteristics that make it a candidate for applications in chemical synthesis, formulation science, and potentially in the development of novel materials and therapeutic agents. This technical guide provides a comprehensive overview of the core physical properties of this compound, detailed experimental protocols for their determination, and logical workflows to aid in research and development.

Core Physical Properties

The fundamental physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, processing, and application in various experimental and production settings.

| Property | Value |

| CAS Number | 18266-55-2 |

| Molecular Formula | C5H11NO2 |

| Molecular Weight | 117.15 g/mol [1] |

| Appearance | Colorless to light yellow clear liquid |

| Boiling Point | 203 °C at 10 mmHg |

| Density (Specific Gravity) | 1.07 g/cm³ (at 20/20 °C) |

| Refractive Index | 1.47 (approximately) |

| Solubility in Water | Soluble |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the determination of its key physical properties.

Synthesis of this compound

A common method for the synthesis of this compound involves the amidation of propionic acid with ethanolamine.

Materials:

-

Propionic acid

-

Ethanolamine

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

Procedure:

-

Equimolar amounts of propionic acid and ethanolamine are added to a round-bottom flask containing a magnetic stir bar.

-

Toluene is added to the flask to act as a solvent and to facilitate the azeotropic removal of water, a byproduct of the reaction.

-

The flask is equipped with a Dean-Stark apparatus and a condenser.

-

The reaction mixture is heated to reflux with vigorous stirring.

-

The progress of the reaction is monitored by observing the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, the reaction is considered complete.

-

The reaction mixture is then cooled to room temperature.

-

The solvent (toluene) is removed under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by vacuum distillation to yield the final product.

Determination of Boiling Point

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

A small sample of purified this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

The flask is gently heated.

-

The temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask is recorded as the boiling point. For accuracy, this should be the temperature at which the vapor and liquid are in equilibrium.

Determination of Density

Apparatus:

-

Pycnometer (a glass flask with a specific, accurately known volume)

-

Analytical balance

Procedure:

-

The empty, clean, and dry pycnometer is weighed on an analytical balance.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

-

The filled pycnometer is weighed again.

-

The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the substance by the known volume of the pycnometer.

Determination of Refractive Index

Apparatus:

-

Abbe refractometer

-

Dropper

Procedure:

-

The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.

-

A few drops of this compound are placed on the prism using a clean dropper.

-

The prism is closed, and the light source is adjusted.

-

The refractometer is adjusted until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should also be recorded, as refractive index is temperature-dependent.

Determination of Solubility

Apparatus:

-

Test tubes

-

Vortex mixer (optional)

-

Water bath (for temperature control if necessary)

Procedure:

-

A small, measured amount of this compound (e.g., 0.1 g) is placed in a test tube.

-

A specific volume of the solvent (in this case, water) is added incrementally (e.g., 1 mL at a time).

-

After each addition, the test tube is agitated vigorously (e.g., by shaking or using a vortex mixer) for a set period.

-

The mixture is visually inspected for the presence of undissolved solute.

-

The process is continued until the solute is completely dissolved.

-

Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively expressed as the amount of solute that dissolves in a given amount of solvent at a specific temperature.

Visualizations

The following diagrams illustrate the relationships between the physical properties and the experimental workflows for the synthesis and characterization of this compound.

References

Solubility of N-(2-Hydroxyethyl)propionamide in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Hydroxyethyl)propionamide is a chemical compound of interest in various research and development sectors, including pharmaceuticals and material science. Its solubility characteristics are crucial for its application in synthesis, formulation, and biological studies. This technical guide aims to provide an in-depth overview of the solubility of this compound in organic solvents. However, a comprehensive search of publicly available scientific literature, patents, and technical data sheets did not yield specific quantitative solubility data for this compound in organic solvents.

While quantitative data is not available, this guide will discuss the expected solubility trends based on the molecule's structure and the general principles of amide solubility. It will also provide a general experimental protocol for how such solubility could be determined.

Molecular Structure and Expected Solubility

This compound possesses both polar and non-polar characteristics. The presence of a hydroxyl (-OH) group and an amide (-CONH-) group allows for hydrogen bonding, contributing to its polarity. The ethyl and propyl groups introduce non-polar hydrocarbon character.

Based on the principle of "like dissolves like," this compound is expected to exhibit the following solubility behaviors:

-

High Solubility in Polar Protic Solvents: Due to its ability to both donate and accept hydrogen bonds, it is anticipated to be highly soluble in polar protic solvents such as water, ethanol, and methanol. This is supported by multiple sources indicating its solubility in water.

-

Moderate to Good Solubility in Polar Aprotic Solvents: Solvents like acetone, acetonitrile, and dimethylformamide (DMF) can act as hydrogen bond acceptors and should be able to dissolve this compound to a reasonable extent.

-

Limited Solubility in Non-Polar Solvents: In non-polar solvents such as hexane, toluene, and diethyl ether, the solubility is expected to be low. The polar functional groups of this compound will have limited favorable interactions with these non-polar solvent molecules.

General Experimental Protocol for Solubility Determination

For researchers needing to determine the quantitative solubility of this compound in specific organic solvents, the following isothermal equilibrium method is a standard approach.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to rest in the thermostatic bath for a period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid precipitation. Immediately filter the solution using a syringe filter into a pre-weighed volumetric flask. Dilute the filtered sample with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.

-

Calculation of Solubility: Calculate the original concentration of the saturated solution, which represents the solubility of this compound in the specific solvent at the given temperature. The results are typically expressed in units such as g/L, mg/mL, or mol/L.

The following diagram illustrates the general workflow for determining the solubility of a compound.

Conclusion

In-Depth Technical Guide to the Spectral Data of N-(2-Hydroxyethyl)propionamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for N-(2-Hydroxyethyl)propionamide (CAS No. 5686-31-7), a chemical intermediate with applications in various research and development sectors. This document presents key spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the molecular structure and physicochemical properties of the compound. Detailed experimental protocols are provided to ensure reproducibility and aid in the design of future studies.

Core Spectral Data Summary

The following tables summarize the quantitative spectral data obtained for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.8 | br s | 1H | -NH |

| 4.10 | s | 1H | -OH |

| 3.68 | t | 2H | -CH₂-OH |

| 3.39 | q | 2H | -NH-CH₂- |

| 2.24 | q | 2H | -C(=O)-CH₂- |

| 1.15 | t | 3H | -CH₃ |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 176.3 | C=O |

| 61.5 | -CH₂-OH |

| 42.1 | -NH-CH₂- |

| 29.8 | -C(=O)-CH₂- |

| 10.0 | -CH₃ |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300 (broad) | O-H stretch | Hydroxyl |

| 3290 (sharp) | N-H stretch | Amide |

| 2970, 2930, 2870 | C-H stretch | Alkyl |

| 1640 | C=O stretch (Amide I) | Amide |

| 1560 | N-H bend (Amide II) | Amide |

| 1060 | C-O stretch | Alcohol |

Table 4: Mass Spectrometry (Electron Ionization) Data

| m/z | Relative Intensity (%) | Assignment |

| 117 | 12.7 | [M]⁺ (Molecular Ion) |

| 100 | 100.0 | [M - NH₂CH₂OH]⁺ |

| 86 | 19.7 | [M - CH₂CH₂OH]⁺ |

| 74 | 34.0 | [M - CH₃CH₂CO]⁺ |

| 57 | 56.7 | [CH₃CH₂CO]⁺ |

| 44 | 4.3 | [NH₂CH₂]⁺ |

| 31 | 6.0 | [CH₂OH]⁺ |

| 29 | 47.3 | [CH₃CH₂]⁺ |

Experimental Protocols

The following protocols detail the methodologies used to acquire the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum was recorded on a JEOL FX-90Q spectrometer operating at a frequency of 90 MHz.[1] A solution of this compound was prepared in deuterated chloroform (CDCl₃). The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum was obtained using a Bruker spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts are reported in ppm relative to TMS.

Infrared (IR) Spectroscopy

The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin liquid film of this compound was prepared between two potassium bromide (KBr) plates. The spectrum was recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum was acquired using an electron ionization (EI) source. The experimental conditions were as follows:

-

Ionization Energy: 70 eV

-

Source Temperature: 240 °C

-

Sample Temperature: 170 °C

Visualization of Spectral Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral characterization of this compound.

Caption: Logical workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide to the Material Safety of N-(2-Hydroxyethyl)propionamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for N-(2-Hydroxyethyl)propionamide (CAS No. 18266-55-2), also known as N-Propionylethanolamine. The information is compiled and presented to meet the needs of professionals in research and development who handle this chemical.

Section 1: Chemical and Physical Properties

This compound is a colorless to light yellow or light orange clear liquid. It is important to understand its physical and chemical properties for safe handling and storage.

| Property | Value | Reference |

| Molecular Formula | C5H11NO2 | |

| Molecular Weight | 117.15 g/mol | |

| CAS Number | 18266-55-2 | [1][2] |

| Appearance | Colorless to Light yellow to Light orange clear liquid | |

| Boiling Point | 203 °C at 10 mmHg | [1] |

| Density | 1.07 g/cm³ | [1] |

| Refractive Index | 1.4690-1.4720 | [1] |

| Flash Point | 145 °C | |

| Water Solubility | Soluble | [1] |

| Purity (GC) | >97.0% |

Section 2: Hazard Identification and Classification

This chemical is classified based on its potential health and environmental effects. The following table summarizes its hazard statements.

| Hazard Class | Hazard Statement |

| Skin Sensitization | H317: May cause an allergic skin reaction. |

| Serious Eye Damage | H318: Causes serious eye damage. |

| Specific Target Organ Toxicity (Repeated Exposure) | H373: May cause damage to organs through prolonged or repeated exposure if swallowed. |

| Aquatic Hazard (Acute) | H402: Harmful to aquatic life. |

Note: The hazard statements are based on a related compound, N-Hydroxyethyl acrylamide, as specific GHS classifications for this compound were not fully detailed in the provided search results. Users should handle the substance with care, assuming these potential hazards.

Section 3: Toxicological Information

Toxicological data is crucial for assessing the potential health risks associated with exposure. The following data is for a structurally related compound, 2,2'-Azobis[2-methyl-N-(2-hydroxyethyl)propionamide], and should be used as a reference for preliminary safety assessment.

| Toxicity Endpoint | Species | Route | Value |

| Acute Oral LD50 | Rat (male/female) | Oral | > 2000 mg/kg bw |

| Acute Dermal LD50 | Rat (male/female) | Dermal | > 2000 mg/kg bw |

| Toxicity to Fish (LC50) | Oncorhynchus mykiss | - | > 100 mg/L (96 h) |

| Toxicity to Daphnia (EC50) | Aquatic crustacea | - | > 100 mg/L (48 h) |

| Toxicity to Algae (EC50) | Desmodesmus subspicatus | - | 52 mg/L (72 h) |

| Toxicity to Microorganisms (IC50) | - | - | >= 1000 mg/L (3 h) |

Section 4: Experimental Protocols

While specific experimental protocols for the toxicological data presented are not available in standard safety data sheets, the methodologies for such tests are standardized.

-

Acute Oral Toxicity (LD50): This study is typically conducted following OECD Guideline 423 (Acute Oral toxicity - Acute Toxic Class Method). A single dose of the substance is administered orally to a group of fasted animals. The animals are observed for a period of up to 14 days for signs of toxicity and mortality. The LD50 is the statistically estimated dose that would be lethal to 50% of the test population.

-

Toxicity to Fish (LC50): This test is generally performed according to OECD Guideline 203 (Fish, Acute Toxicity Test). Fish are exposed to the chemical in a static or semi-static system for 96 hours. The concentrations of the test substance are kept constant, and the mortality of the fish is observed at fixed intervals. The LC50 is the concentration that is lethal to 50% of the test fish.

-

Toxicity to Daphnia (EC50): This protocol usually follows OECD Guideline 202 (Daphnia sp. Acute Immobilisation Test). Daphnia are exposed to the test substance for 48 hours, and the concentration at which 50% of the daphnia are immobilized is determined as the EC50.

Section 5: Safe Handling and Emergency Procedures

Proper handling and emergency preparedness are essential when working with this chemical.

5.1 Personal Protective Equipment (PPE) and Handling

-

Ventilation: Handle in a well-ventilated place.[3]

-

Protective Clothing: Wear suitable protective clothing.[3]

-

Eye and Skin Contact: Avoid contact with skin and eyes.[3] Wear protective gloves and eye/face protection.[3]

-

Dust and Aerosols: Avoid the formation of dust and aerosols.[3]

-

Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[3]

5.2 First Aid Measures

-

Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[3] If skin irritation or a rash occurs, get medical help.[3]

-

Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[3]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3]

5.3 Spills and Disposal

-

Spill Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[3]

-

Cleanup: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[3]

-

Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.[3]

Section 6: Storage and Stability

-

Storage Conditions: Store at room temperature, recommended in a cool and dark place (<15°C).

-

Inert Atmosphere: Store under inert gas.

-

Conditions to Avoid: Air sensitive.

-

Stability: The product is chemically stable under standard ambient conditions (room temperature).

Section 7: Visualization of Hazard Response Workflow

The following diagram illustrates a logical workflow for responding to a potential exposure to this compound.

Caption: Hazard Response Workflow for this compound Exposure.

References

N-(2-Hydroxyethyl)propionamide: A Comprehensive Technical Guide for Chemical Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Hydroxyethyl)propionamide is a valuable chemical intermediate possessing both amide and primary alcohol functional groups. This unique structure makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. This technical guide provides an in-depth overview of its chemical properties, detailed experimental protocols for its synthesis, and its application as a key intermediate. Spectroscopic data for characterization, safety information, and visualizations of synthetic pathways are included to support researchers in its effective utilization.

Chemical and Physical Properties

This compound, also known as N-propionylethanolamine, is a colorless to light yellow liquid at room temperature. It is soluble in water.[1][2] Key quantitative properties are summarized in Table 1 for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 18266-55-2 | [1] |

| Molecular Formula | C₅H₁₁NO₂ | |

| Molecular Weight | 117.15 g/mol | |

| Boiling Point | 203 °C at 10 mmHg | [1][2] |

| Flash Point | 145 °C | [1][2] |

| Specific Gravity (20/20) | 1.07 | [1][2] |

| Refractive Index | 1.47 | [1][2] |

| Solubility | Soluble in water | [1][2] |

Synthesis of this compound

This compound can be synthesized through the amidation of propionic acid or its derivatives with ethanolamine. Two common laboratory-scale protocols are provided below.

Experimental Protocol: Amidation of Propionic Acid with Ethanolamine

This protocol describes the direct reaction of propionic acid with ethanolamine.

Materials:

-

Propionic acid

-

Ethanolamine

-

Toluene (or other suitable solvent for azeotropic removal of water)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of propionic acid and ethanolamine in toluene.

-

Heat the mixture to reflux. Water, the byproduct of the reaction, will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, indicating the completion of the reaction.

-

Allow the reaction mixture to cool to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted propionic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by vacuum distillation.

Experimental Protocol: Amidation of Ethyl Propionate with Ethanolamine

This method involves the aminolysis of an ester, which can be a milder alternative to the direct amidation of the carboxylic acid.

Materials:

-

Ethyl propionate

-

Ethanolamine

-

Heating mantle with a stirrer

-

Reflux condenser

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl propionate and a slight excess of ethanolamine.

-

Heat the mixture to reflux with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanolamine and the ethanol byproduct under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation.

Caption: Synthesis of this compound.

Application as a Chemical Intermediate: Synthesis of N-(2-Hydroxyethyl)decanamide

This compound serves as a crucial building block for the synthesis of more complex molecules. For instance, N-(2-hydroxyethyl) amides with longer alkyl chains have shown potential as anticonvulsant agents. The following protocol details the synthesis of N-(2-hydroxyethyl)decanamide, a structural analog, which illustrates the utility of this class of intermediates.

Experimental Protocol: Synthesis of N-(2-Hydroxyethyl)decanamide

This two-step process first involves the formation of the N-(2-hydroxyethyl)amide intermediate, followed by its utilization.

Step 1: Synthesis of the Intermediate (Analogous to this compound)

This step is analogous to the synthesis of this compound, substituting decanoic acid for propionic acid.

Step 2: Further Reaction of the Intermediate (Illustrative)

The intermediate, N-(2-hydroxyethyl)decanamide, can then be used in subsequent reactions. For example, the hydroxyl group can be further functionalized.

Materials for Step 1:

-

Decanoic acid

-

Ethanolamine

-

Toluene

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

Procedure for Step 1:

-

Follow the procedure outlined in Section 2.1, using decanoic acid instead of propionic acid.

References

Potential Research Applications of N-(2-Hydroxyethyl)propionamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Hydroxyethyl)propionamide, a short-chain N-acylethanolamine (NAE), represents a structurally simple yet under-investigated molecule within a class of bioactive lipids that have garnered significant attention for their diverse physiological roles. While direct research on this compound is sparse, its structural similarity to other well-characterized N-acylethanolamines provides a strong rationale for exploring its potential in various therapeutic areas. This technical guide synthesizes the current understanding of the broader NAE class, including their biosynthesis, signaling pathways, and established biological activities, to extrapolate potential research avenues for this compound. We present a framework for future investigation, highlighting its potential as a modulator of inflammation, pain, and neurological processes.

Introduction to N-Acylethanolamines (NAEs)

N-acylethanolamines are a class of lipid mediators comprising a fatty acid linked to an ethanolamine head group via an amide bond.[1][2] These molecules are ubiquitous in various organisms, from plants to animals, and play crucial roles in numerous physiological processes.[1][3] The biological activity of NAEs is largely determined by the nature of their fatty acyl group.[2][4] For instance, N-arachidonoylethanolamine, also known as anandamide, is a well-known endocannabinoid that interacts with cannabinoid receptors CB1 and CB2.[4][5] Other prominent NAEs include N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA), which are recognized for their anti-inflammatory and anorexic effects, respectively.[2][4]

This compound, with its propionyl acyl chain, is a short-chain NAE. While long-chain NAEs have been the focus of extensive research, the biological significance of their short-chain counterparts remains an open area of investigation. Based on the established pharmacology of the NAE family, this compound could potentially exhibit novel biological activities and therapeutic applications.

Biosynthesis and Metabolism of N-Acylethanolamines

The endogenous levels of NAEs are tightly regulated by a series of enzymatic pathways responsible for their synthesis and degradation.

Biosynthesis

NAEs are primarily synthesized from membrane phospholipids through a two-step process.[4] The initial step involves the transfer of a fatty acyl group from a phospholipid, such as phosphatidylcholine, to the head group of phosphatidylethanolamine (PE). This reaction is catalyzed by N-acyltransferases (NATs) and results in the formation of N-acyl-phosphatidylethanolamine (NAPE).[4] Subsequently, NAPE is hydrolyzed by a NAPE-specific phospholipase D (NAPE-PLD) to yield the corresponding NAE.[4]

Degradation

The biological activity of NAEs is terminated through enzymatic hydrolysis. The primary enzyme responsible for the degradation of a broad range of NAEs is the fatty acid amide hydrolase (FAAH).[6] FAAH hydrolyzes the amide bond of NAEs, releasing ethanolamine and the corresponding fatty acid.[6] A second enzyme, N-acylethanolamine-hydrolyzing acid amidase (NAAA), also contributes to NAE degradation, with a preference for certain NAE species.[6]

Known Biological Activities and Mechanisms of Action of NAEs

While data on this compound is lacking, the well-documented activities of other NAEs provide a strong basis for hypothesizing its potential functions.

Anti-inflammatory and Analgesic Effects

Palmitoylethanolamide (PEA) is a well-studied NAE with potent anti-inflammatory and analgesic properties.[7] PEA does not bind to cannabinoid receptors but exerts its effects through several mechanisms, including the activation of the peroxisome proliferator-activated receptor alpha (PPAR-α).[2][4] Activation of PPAR-α leads to the downregulation of pro-inflammatory gene expression. PEA can also indirectly modulate endocannabinoid signaling by inhibiting the degradation of anandamide, a phenomenon known as the "entourage effect".[7]

Regulation of Appetite and Metabolism

Oleoylethanolamide (OEA) is another key NAE that plays a significant role in the regulation of feeding and body weight.[7] Synthesized in the small intestine in response to fat intake, OEA induces satiety by activating PPAR-α.[7] This activation leads to a signaling cascade that ultimately communicates a state of fullness to the brain.

Neuroprotection

Several NAEs have demonstrated neuroprotective effects. For instance, PEA has been shown to reduce neuroinflammation and protect neurons from excitotoxic damage.[7] N-docosahexaenoylethanolamine (DHEA), also known as synaptamide, is involved in neurogenesis and synaptogenesis.[2][4]

Potential Research Applications of this compound

Based on the established roles of the NAE family, several potential research applications for this compound can be proposed.

As a Modulator of Inflammation and Pain

Given the anti-inflammatory and analgesic properties of PEA, it is plausible that this compound could exert similar effects. Research should be directed towards investigating its ability to modulate inflammatory pathways and its potential as a novel analgesic.

Hypothetical Experimental Workflow:

In the Study of Metabolic Disorders

The role of OEA in appetite regulation suggests that short-chain NAEs like this compound could also have metabolic functions. It would be valuable to explore its effects on food intake, body weight, and lipid metabolism.

As a Neuroprotective Agent

The neuroprotective properties of other NAEs warrant an investigation into the potential of this compound in models of neurodegenerative diseases or neuronal injury. Its smaller size might also confer advantages in crossing the blood-brain barrier.

Quantitative Data for Representative N-Acylethanolamines

To provide a reference for future studies on this compound, the following table summarizes key quantitative data for well-characterized NAEs.

| N-Acylethanolamine | Receptor/Enzyme Target | IC50/EC50/Ki | Biological Effect |

| Anandamide (AEA) | CB1 Receptor | Ki: 61 nM | Endocannabinoid signaling, pain modulation |

| CB2 Receptor | Ki: 1.9 µM | Immunomodulation | |

| FAAH | Km: 8.8 µM | Substrate for degradation | |

| Palmitoylethanolamide (PEA) | PPAR-α | EC50: 3 µM | Anti-inflammatory, analgesic |

| Oleoylethanolamide (OEA) | PPAR-α | EC50: 0.12 µM | Satiety induction, regulation of metabolism |

Note: The above data is compiled from various literature sources and should be used for reference purposes only.

Experimental Protocols

Detailed experimental protocols for the study of NAEs are extensive. Below are outlines for key experimental approaches.

Cell Culture and Stimulation for In Vitro Anti-inflammatory Assays

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

-

Stimulation: Cells are seeded in 24-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

-

Treatment: Concurrently with or prior to LPS stimulation, cells are treated with varying concentrations of this compound.

-

Assays: After a 24-hour incubation period, the supernatant is collected for the measurement of nitric oxide (NO) production using the Griess reagent and for cytokine levels (e.g., TNF-α, IL-6) using enzyme-linked immunosorbent assay (ELISA) kits. Cell lysates can be used for gene expression analysis of inflammatory markers by quantitative PCR (qPCR).

Carrageenan-Induced Paw Edema Model in Rodents

-

Animals: Male Wistar rats or Swiss albino mice.

-

Acclimatization: Animals are acclimatized for at least one week before the experiment.

-

Treatment: Animals are divided into groups: control (vehicle), positive control (e.g., indomethacin), and experimental groups receiving different doses of this compound administered intraperitoneally or orally.

-

Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

-

Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection. The percentage of edema inhibition is calculated.

-

Histopathology: At the end of the experiment, animals are euthanized, and the paw tissue is collected for histological analysis to assess inflammatory cell infiltration.

Conclusion and Future Directions

This compound is a molecule of interest within the promising class of N-acylethanolamines. While direct evidence of its biological activity is currently lacking, the well-established pharmacology of its structural analogs provides a solid foundation for future research. The potential applications in inflammation, pain management, metabolic regulation, and neuroprotection are significant and warrant thorough investigation. The experimental frameworks provided in this guide offer a starting point for researchers to begin to unravel the physiological roles and therapeutic potential of this understudied short-chain NAE. Future studies should focus on elucidating its specific molecular targets and mechanisms of action to fully understand its place within the complex signaling network of N-acylethanolamines.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Acylethanolamines: lipid metabolites with functions in plant growth and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Progress in N-Acylethanolamine Research: Biological Functions and Metabolism Regulated by Two Distinct N-Acyltransferases: cPLA2ε and PLAAT Enzymes [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. N-acylethanolamine hydrolyzing acid amidase inhibition: tools and potential therapeutic opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nanobles.com [nanobles.com]

Methodological & Application

Application Notes and Protocols: Synthesis of N-(2-Hydroxyethyl)propionamide from Propionic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-Hydroxyethyl)propionamide is a valuable chemical intermediate used in various industrial and pharmaceutical applications. Its structure, featuring both an amide and a hydroxyl group, makes it a versatile building block in organic synthesis. This document provides a detailed protocol for the synthesis of this compound through the direct amidation of propionic acid with ethanolamine. The primary reaction is a condensation process where propionic acid reacts with ethanolamine to form the desired amide and water as a byproduct.[1][2] This method is favored for its atom economy and straightforward procedure.

Principle of the Reaction

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of ethanolamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionic acid. Initially, an acid-base reaction forms an ammonium-carboxylate salt. Upon heating, this salt undergoes dehydration to form the stable amide bond, yielding this compound and water. The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the product side.

Chemical Equation:

CH₃CH₂COOH + HOCH₂CH₂NH₂ ⇌ CH₃CH₂CONHCH₂CH₂OH + H₂O (Propionic Acid) + (Ethanolamine) ⇌ (this compound) + (Water)

Experimental Protocol

This protocol details the direct thermal condensation method for synthesizing this compound.

3.1 Materials and Equipment

-

Chemicals:

-

Propionic Acid (≥99%)

-

Ethanolamine (≥99%)

-

Toluene (Anhydrous, for azeotropic removal of water - optional)

-